Computer-aided discovery of phenylpyrazole based amides as potent S6K1 inhibitors†

RSC Medicinal Chemistry Pub Date: 2020-04-30 DOI: 10.1039/C9MD00537D

Abstract

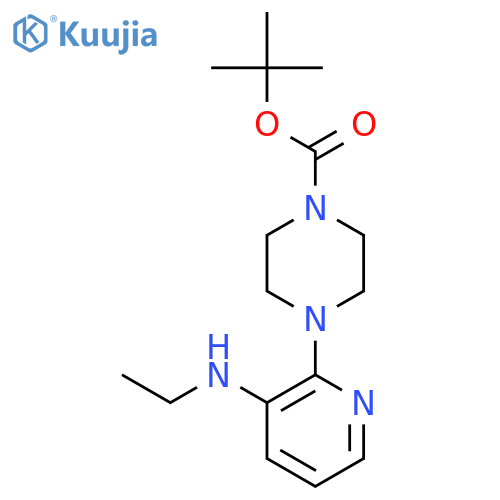

Ribosomal protein S6 kinase beta-1 (S6K1) is an attractive therapeutic target. In this study, computational analysis of five thiophene urea-based S6K1 inhibitors was performed. Molecular docking showed that the five compounds formed hydrogen bonds with residues Glu173 and Leu175 of S6K1 and hydrophobic interactions with residues Val105, Leu97 and Met225, and these interactions were key elements for the inhibitory potency of the compounds. Binding free energy (ΔGbind) decomposition analysis showed that Leu97, Glu173, Val 105, Leu175, Leu97 and Met225 contribute the most to ΔGbind. Based on the computer results, phenylpyrazole based amides (D1–D3) were designed and synthesized. Biological evaluation revealed that D2 exhibited 15.9 nM S6K1 inhibition, medium microsomal stability and desirable bioavailability.

Recommended Literature

- [1] Contents list

- [2] Synthesis and characteristion of LixBC—hole doping does not induce superconductivity†

- [3] Dynamics of the O(3P) + CH4 hydrogen abstraction reaction at hyperthermal collision energies

- [4] Pyrococcus furiosus Argonaute-mediated nucleic acid detection†

- [5] Dielectric functions and critical points of crystalline WS2 ultrathin films with tunable thickness

- [6] Sequential injection analysis of nitrate ions using a microfluidic polymer chip with an embedded ion-selective electrode

- [7] In vitro and in vivo evaluation of dialkylphosphorylhydrazones against Leishmania chagasi promastigotes and amastigotes

- [8] A new Pu(iii) coordination geometry in (C5H5NBr)2[PuCl3(H2O)5]·2Cl·2H2O as obtained via supramolecular assembly in aqueous, high chloride media†

- [9] Promoting the mechanism of OMS-2 for gas adsorption in different K+ concentrations

- [10] Synthesis of Cu2O microcrystals with morphological evolution from octahedral to microrod through a simple surfactant-free chemical route

Journal Name:RSC Medicinal Chemistry

Research Products

-

CAS no.: 1075-21-4

-

CAS no.: 179816-26-3